molecular formula C22H25ClN2O3 B5027209 3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide

3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide

Cat. No. B5027209
M. Wt: 400.9 g/mol
InChI Key: FNDMHGVRHSLVJZ-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide, commonly known as Tianeptine, is a tricyclic antidepressant drug that has been used for the treatment of depression and anxiety disorders. Tianeptine is a unique antidepressant that has a different mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (SSRE) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels.

Mechanism of Action

Tianeptine works by enhancing the reuptake of serotonin in the brain. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that increases the reuptake of serotonin by the presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. Tianeptine also modulates the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Tianeptine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Tianeptine has also been found to modulate the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, Tianeptine has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Tianeptine has several advantages for lab experiments. It is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that has a different mechanism of action compared to other antidepressants, making it a unique tool for studying the effects of serotonin in the brain. Tianeptine has also been shown to have neuroprotective effects and to enhance cognitive function, making it a useful tool for studying the effects of antidepressants on brain function.
The limitations of Tianeptine for lab experiments include its short half-life, which requires frequent dosing, and its potential for abuse and addiction. Additionally, Tianeptine has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for the study of Tianeptine. One area of research is the development of new antidepressants that target the glutamatergic system. Tianeptine has been found to modulate the glutamatergic system by decreasing the release of glutamate, which is an excitatory neurotransmitter. This suggests that drugs that target the glutamatergic system may be effective in the treatment of depression and anxiety disorders.
Another area of research is the development of new drugs that target the serotonin system. Tianeptine is a selective serotonin reuptake enhancer (3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide) that enhances the reuptake of serotonin in the brain. This suggests that drugs that target the serotonin system may be effective in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, Tianeptine is a tricyclic antidepressant drug that has a unique mechanism of action compared to other antidepressants. It is a selective serotonin reuptake enhancer (this compound) that enhances the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Tianeptine has been extensively studied for its antidepressant and anxiolytic effects, as well as its neuroprotective effects and its ability to enhance cognitive function. Tianeptine has several advantages for lab experiments, including its unique mechanism of action, while its limitations include its short half-life and potential for abuse and addiction. The future directions for the study of Tianeptine include the development of new drugs that target the glutamatergic and serotonin systems.

Synthesis Methods

Tianeptine can be synthesized using different methods, including the following:
1. The first method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond.
2. The second method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the amide bond.
3. The third method involves the reaction of 2-chlorobenzoic acid with 4-piperidinylmethyl-1,3-benzodioxole in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

Scientific Research Applications

Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been found to be effective in the treatment of major depressive disorder (MDD) and anxiety disorders, including generalized anxiety disorder (GAD) and social anxiety disorder (SAD). Tianeptine has also been studied for its neuroprotective effects and its ability to enhance cognitive function.

properties

IUPAC Name

3-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c23-18-5-1-2-6-19(18)24-21(26)9-8-16-10-12-25(13-11-16)14-17-4-3-7-20-22(17)28-15-27-20/h1-7,16H,8-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDMHGVRHSLVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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